

Characterization of Diethyl Ureidomalonate Derivatives by NMR: A Comparative Guide

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Compound of Interest

Compound Name: Diethyl ureidomalonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Diethyl Ureidomalonate** and its derivatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. **Diethyl ureidomalonate** serves as a versatile building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Understanding the precise structural features of its derivatives is crucial for drug design and development. This document presents a summary of NMR spectroscopic data for a selection of these compounds, alongside detailed experimental protocols for their synthesis and analysis.

Comparative NMR Data of Diethyl Ureidomalonate Derivatives

The following table summarizes the ^1H and ^{13}C NMR chemical shift data for **Diethyl Ureidomalonate** and representative N-substituted derivatives. These values are critical for confirming the successful synthesis of the target molecules and for comparing the electronic effects of different substituents on the ureidomalonate core structure.

Compound Name	Substituent (R)	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Diethyl ureidomalonate	H	DMSO-d ₆	1.18 (t, 6H, J=7.1 Hz, 2xCH ₃), 4.10 (q, 4H, J=7.1 Hz, 2xOCH ₂), 5.01 (d, 1H, J=8.5 Hz, CH), 6.33 (s, 2H, NH ₂), 7.21 (d, 1H, J=8.5 Hz, NH)	14.1 (2C), 57.1, 60.5 (2C), 157.4, 168.0 (2C)
Diethyl (3-phenylureido)malonate	Phenyl	CDCl ₃	1.29 (t, 6H, J=7.1 Hz, 2xCH ₃), 4.26 (q, 4H, J=7.1 Hz, 2xOCH ₂), 5.31 (d, 1H, J=7.7 Hz, CH), 6.80 (br s, 1H, NH), 7.08-7.45 (m, 5H, Ar-H), 8.30 (br s, 1H, NH)	14.0 (2C), 58.0, 62.5 (2C), 120.2 (2C), 124.0, 129.0 (2C), 138.2, 155.0, 166.5 (2C)
Diethyl (3-benzylureido)malonate	Benzyl	CDCl ₃	1.27 (t, 6H, J=7.1 Hz, 2xCH ₃), 4.22 (q, 4H, J=7.1 Hz, 2xOCH ₂), 4.39 (d, 2H, J=5.8 Hz, NCH ₂), 5.18 (d, 1H, J=8.0 Hz, CH), 5.85 (br t, 1H, J=5.8 Hz, NH), 6.55 (br d, 1H, J=8.0 Hz, NH), 7.25-7.38 (m, 5H, Ar-H)	14.1 (2C), 44.5, 57.5, 62.2 (2C), 127.5 (2C), 127.8, 128.7 (2C), 138.5, 157.5, 167.2 (2C)

Experimental Protocols

General Synthesis of N-Substituted Diethyl Ureidomalonate Derivatives

Materials:

- Diethyl aminomalonate hydrochloride
- Appropriate isocyanate (e.g., phenyl isocyanate, benzyl isocyanate)
- Triethylamine
- Dichloromethane (anhydrous)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of diethyl aminomalonate hydrochloride (1.0 eq) in anhydrous dichloromethane, triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
- The corresponding isocyanate (1.0 eq) is then added dropwise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
- Upon completion, the reaction mixture is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted **diethyl ureidomalonate** derivative.

NMR Spectroscopic Analysis

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
- 5 mm NMR tubes

Sample Preparation:

- Approximately 10-20 mg of the purified **diethyl ureidomalonate** derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to an NMR tube.

¹H NMR Spectroscopy:

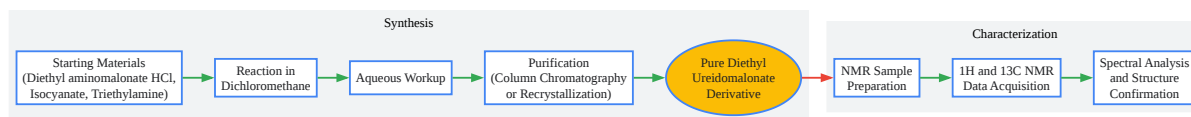
- Standard proton NMR spectra are acquired at room temperature.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy:

- Proton-decoupled carbon NMR spectra are acquired.
- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024-4096 scans).
- Chemical shifts are reported in ppm relative to the solvent residual peak, which is then referenced to TMS.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of **Diethyl Ureidomalonate** derivatives.



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Caption: Synthesis and NMR characterization workflow.

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